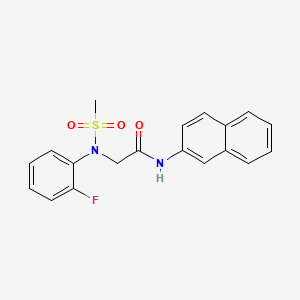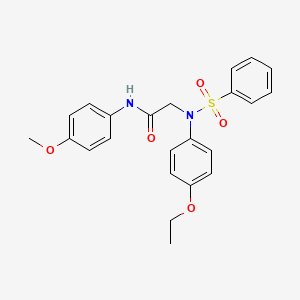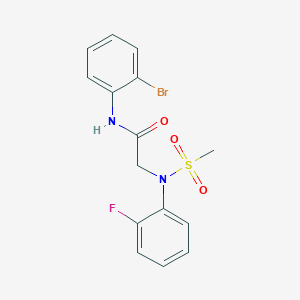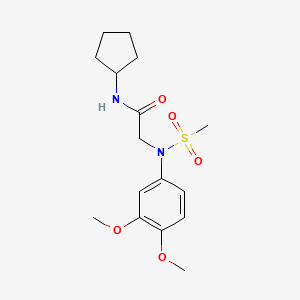
N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide
Übersicht
Beschreibung
N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide, also known as CGP 3466B, is a chemical compound that has been studied for its potential therapeutic effects in various neurological disorders. It was first synthesized in the 1990s by scientists at Novartis Pharmaceuticals, and since then, it has been the subject of numerous scientific studies.
Wirkmechanismus
The exact mechanism of action of N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide 3466B is not fully understood, but it is believed to involve the inhibition of a family of enzymes known as the mitochondrial permeability transition pore (mPTP). The mPTP is involved in the regulation of mitochondrial function and is thought to play a role in the pathogenesis of neurological disorders.
Biochemical and physiological effects:
In preclinical studies, this compound 3466B has been shown to improve mitochondrial function, reduce oxidative stress, and protect neurons from cell death. These effects are thought to be mediated by the inhibition of the mPTP. This compound 3466B has also been shown to improve motor function in animal models of Parkinson's disease and ALS.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide 3466B is that it has been extensively studied in preclinical models, and its safety profile has been well established. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in clinical trials.
Zukünftige Richtungen
There are several future directions for research on N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide 3466B. One area of interest is the development of more potent and selective inhibitors of the mPTP, which could have greater therapeutic potential. Another area of interest is the evaluation of this compound 3466B in clinical trials for the treatment of neurological disorders. Finally, further research is needed to fully understand the mechanism of action of this compound 3466B and its potential applications in the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide 3466B has been studied for its potential therapeutic effects in a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). In preclinical studies, this compound 3466B has been shown to protect neurons from oxidative stress and to improve mitochondrial function, which are important factors in the pathogenesis of these disorders.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-26(24,25)22(13-19(23)21-17-11-5-4-10-16(17)20)18-12-6-8-14-7-2-3-9-15(14)18/h2-12H,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYPSOKFHNUZMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1Cl)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3453231.png)
![methyl 2-{[N-(methylsulfonyl)-N-phenylglycyl]amino}benzoate](/img/structure/B3453237.png)




![3-bromo-4-methoxy-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3453256.png)
![N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3453277.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3453281.png)


